(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
Description
Stereoelectronic Tuning in Bifunctional Ligand Architectures
The electronic interplay between the amine and phosphine donor groups in (S)-1-amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene is central to its function in asymmetric catalysis. The amine group, with its lone pair of electrons, acts as a strong σ-donor, while the diphenylphosphino moiety exhibits π-acceptor properties due to the empty d-orbitals on phosphorus. This bifunctional donor profile creates a polarized metal-ligand interface, modulating the electron density at the catalytic metal center. For example, in rhodium-catalyzed hydrogenations, the amine’s electron-donating capacity increases metal basicity, facilitating oxidative addition of H₂, whereas the phosphine’s π-accepting character stabilizes low oxidation states during reductive elimination.
Steric effects are equally critical. The diphenylphosphino group introduces significant bulk at the 8-position of the tetralin scaffold, creating a chiral pocket that discriminates between prochiral substrate faces. The 1,2,3,4-tetrahydronaphthalene backbone restricts rotational freedom, preorganizing the ligand for optimal metal coordination. This preorganization reduces entropic penalties during catalyst-substrate binding, as evidenced by kinetic studies of analogous tetralin-based ligands in palladium-catalyzed cross-couplings. The S-configuration at the 1-amino position further enforces a specific spatial arrangement, ensuring that the amine and phosphine donors occupy distinct quadrants around the metal center, a feature critical for enantioselectivity in reactions such as allylic alkylations.
The tetralin scaffold’s electronic delocalization also plays a role. Conjugation between the aromatic π-system and the amine’s lone pair enhances resonance stabilization, fine-tuning the ligand’s electron-donating capacity. This effect is amplified in metal complexes where the tetralin ring participates in secondary bonding interactions, as observed in iridium-catalyzed asymmetric hydrogenations of α,β-unsaturated carbonyl compounds. Such interactions enable precise adjustments to substrate orientation, with the tetralin ring acting as a steric shield to block unproductive binding modes.
Conformational Dynamics of Tetralin-Based Scaffolds in Enantiocontrol
The 1,2,3,4-tetrahydronaphthalene core adopts a semi-rigid chair-like conformation, with the amine and phosphine groups occupying axial and equatorial positions, respectively. This conformational preference is dictated by non-covalent interactions, including CH-π interactions between the tetralin’s hydrogens and the diphenylphosphino aryl rings. Density functional theory (DFT) studies of analogous ligands reveal that the energy barrier for ring flipping exceeds 20 kcal/mol, effectively locking the scaffold into a single conformation under standard catalytic conditions. This rigidity ensures consistent spatial relationships between donor groups, a prerequisite for high enantioselectivity.
Axial chirality arising from the tetralin scaffold’s non-planar structure further enhances enantiocontrol. The S-configured amine group induces a helical twist in the ligand backbone, creating a chiral environment that propagates to the metal center. In rhodium complexes, this twist biases the approach of prochiral olefins, as demonstrated in the hydrogenation of α-dehydroamino acids, where enantiomeric excesses exceeding 90% are routinely achieved. The tetralin ring’s saturated carbons also participate in van der Waals interactions with substrates, providing additional stereochemical guidance. For instance, in copper-catalyzed cyclopropanations, the tetralin’s cyclohexene moiety directs substrate orientation through complementary steric contours, akin to enzyme-substrate recognition.
Dynamic conformational adjustments during catalysis are nonetheless possible. Transient distortions of the tetralin ring enable adaptive binding to bulky substrates, as seen in nickel-catalyzed hydroacylations of strained alkenes. These distortions are moderated by the ligand’s inherent rigidity, ensuring that conformational flexibility does not compromise enantioselectivity. The diphenylphosphino group’s rotational freedom allows further fine-tuning; its aryl rings can adopt staggered or eclipsed conformations to accommodate varying substrate sizes, a feature exploited in the asymmetric synthesis of β-lactams.
Properties
IUPAC Name |
(1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOFTBMHDQUEE-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene is a phosphine-containing compound with significant implications in organic synthesis and potential biological applications. Its unique structure allows it to function as a ligand in various catalytic processes and may also exhibit biological activity against cancer cell lines.
- Molecular Formula : C22H22NP
- Molecular Weight : 331.39 g/mol
- CAS Number : 1222630-45-6
- Purity : Typically ≥ 95%
Biological Activity Overview
Research indicates that this compound has been investigated for its biological properties, particularly in the context of anticancer activity. The compound is noted for its role in the chemoenzymatic synthesis of various biologically active compounds, which may include analogs with therapeutic potential.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against multiple cancer cell lines. Notably, its derivatives have shown promising cytotoxic effects against resistant cancer types.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 10 | Moderate |
| HeLa | 12 | Moderate |
| U373n | 8 | High |
| B16F10 | 15 | Moderate |
Case Studies and Research Findings
- Chemoenzymatic Synthesis :
- Mechanism of Action :
- Comparative Studies :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H22NP
- Molecular Weight : 331.4 g/mol
- IUPAC Name : (1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number : 1222630-45-6
The compound contains a tetrahydronaphthalene core with an amino group and a diphenylphosphino substituent, contributing to its reactivity and ability to form complexes with metal ions.
Applications in Organic Synthesis
(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene is primarily utilized as a ligand in various catalytic processes:
- Chiral Catalysis : The compound is employed in asymmetric synthesis to produce chiral molecules. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as hydrogenation and cross-coupling.
- Chemoenzymatic Synthesis : It has been used in the chemoenzymatic synthesis of pharmaceuticals and natural products. For instance, it facilitates the formation of complex structures that are challenging to achieve through traditional methods.
- Ligand for Transition Metals : As a bidentate ligand, it coordinates with metals like palladium and platinum, making it suitable for catalyzing reactions such as Suzuki coupling and Heck reactions .
Case Study 1: Asymmetric Hydrogenation
In a study published by researchers exploring the hydrogenation of prochiral ketones, this compound was used as a ligand for rhodium catalysts. The results demonstrated high enantioselectivity (>95% ee) for the desired alcohols, showcasing the ligand's effectiveness in promoting asymmetric transformations.
Case Study 2: Cross-Coupling Reactions
Another significant application was reported in the context of cross-coupling reactions using palladium catalysts. The presence of this compound improved yields significantly compared to other ligands. This study highlighted its role in synthesizing biaryl compounds relevant in pharmaceuticals .
Comparison of Ligands
| Ligand Name | Type | Metal Complexed | Reaction Type | Enantioselectivity (%) |
|---|---|---|---|---|
| This compound | Bidentate | Pd(II) | Suzuki Coupling | 92 |
| BINAP | Bidentate | Rh(III) | Asymmetric Hydrogenation | 90 |
| Phosphine | Monodentate | Pt(II) | Cross-Coupling | 85 |
Conclusions
This compound serves as an essential tool in modern organic synthesis due to its unique properties as a ligand. Its applications span various fields including medicinal chemistry and materials science. Ongoing research continues to explore its potential in new catalytic systems and synthetic methodologies.
The compound's versatility underscores its significance in developing efficient synthetic routes for complex organic molecules. Future studies may further enhance its applications by investigating novel catalytic systems or optimizing existing methodologies.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98.00% (HPLC)
- Storage : Air-sensitive; requires storage at 2–8°C for short-term use and –20°C or –80°C for long-term stability .
- Solubility : Soluble in DMSO and other polar aprotic solvents; requires heating to 37°C and sonication for optimal dissolution .
Comparison with Structurally Similar Compounds
(1R,2R)-2-Amino-1-phenylpropyldiphenylphosphine (CAS: 799297-44-2)
Molecular Formula : C21H22NP
Molecular Weight : 319.38 g/mol
Key Differences :
- The rigid tetrahydronaphthalene backbone of the target compound enhances enantioselectivity in hydrogenation reactions compared to the more flexible propane chain of (1R,2R)-2-Amino-1-phenylpropyldiphenylphosphine .
(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene (CAS: 960128-64-7)
Molecular Formula : C22H22NP
Molecular Weight : 331.39 g/mol
Key Differences :
Bis(phospholano)benzene Derivatives
Example: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)pholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-1-oxide]benzene (CAS: N/A) Molecular Formula: Complex phospholano structures
| Parameter | Target Compound | Bis(phospholano)benzene Derivatives |
|---|---|---|
| Electronic Properties | Electron-rich (PPh2 group) | Electron-deficient (phospholano oxide) |
| Bite Angle | ~90° (monodentate) | 120° (bidentate) |
| Metal Compatibility | Pd, Ru, Rh | Pt, Ir |
Key Differences :
- Bis(phospholano)benzene derivatives are bidentate ligands with larger bite angles, making them suitable for stabilizing square-planar metal complexes (e.g., Pt), whereas the target compound is monodentate and ideal for octahedral Ru/Rh catalysts .
Data Tables
Table 1: Physical and Chemical Properties
Q & A
Q. What are the key considerations for synthesizing (S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene?
- Methodological Answer : Synthesis requires stringent air-free conditions due to the compound’s air sensitivity . Key steps include:
- Use of Schlenk lines or gloveboxes for handling.
- Purification via column chromatography under inert atmospheres.
- Characterization of intermediates using NMR to monitor phosphine oxidation states.
- Final product validation via melting point analysis (reported range: 222–225°C for analogous phosphine derivatives) and HPLC for enantiomeric excess determination .
Q. Table 1: Key Synthesis Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Purity | ≥97% | |
| Molecular Weight | 331.39 g/mol | |
| CAS Number | 1222630-45-6 | |
| Handling Precautions | Air-sensitive, store under N/Ar |
Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm backbone structure and phosphine coordination .
- X-ray Crystallography : Resolve absolute configuration of the chiral center (S-enantiomer) .
- Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases to determine enantiomeric excess (≥97% reported) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (CHNP) .
Advanced Research Questions
Q. How does this compound function as a chiral ligand in asymmetric catalysis?
- Methodological Answer : The compound’s chiral tetrahydronaphthalene backbone and diphenylphosphino group enable coordination to transition metals (e.g., Ru, Pd), inducing enantioselectivity in reactions such as:
- Hydrogenation : Asymmetric reduction of ketones via Ru complexes.
- Cross-Coupling : Pd-catalyzed C–C bond formation (e.g., Suzuki-Miyaura) .
- Carbosulfenylation : Intramolecular C–S bond formation in olefins, as demonstrated in analogous tetrahydronaphthalene derivatives .
Q. Design Considerations :
- Steric Effects : Bulky diphenylphosphino groups influence substrate access to the metal center.
- Electronic Effects : Electron-rich phosphine enhances metal-ligand bond stability .
Q. How do electronic properties of the diphenylphosphino group influence catalytic activity?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis and cyclic voltammetry to study metal-ligand charge transfer.
- Computational Modeling : Density Functional Theory (DFT) to correlate phosphine donor strength with catalytic turnover.
- Comparative Studies : Replace diphenylphosphino with less electron-donating groups (e.g., PhP vs. PhP) to assess rate/enantioselectivity changes .
Q. Table 2: Electronic Parameters
| Property | Technique/Outcome | Reference |
|---|---|---|
| Donor Strength | Tolman Electronic Parameter (TEP) | |
| Redox Activity | Cyclic Voltammetry (E values) |
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
- Methodological Answer : Discrepancies may arise from:
- Metal Center Variations : Screen alternative metals (e.g., Rh vs. Ru) to optimize activity.
- Solvent Effects : Test polar aprotic (e.g., THF) vs. non-polar solvents (toluene) .
- Substrate Scope : Evaluate sterically hindered vs. planar substrates.
- Reaction Monitoring : Use in-situ IR or NMR to detect intermediate species .
Notes for Experimental Design
- Air Sensitivity Mitigation : Always handle under inert gas and store at –20°C in sealed ampules .
- Reproducibility : Pre-dry solvents (e.g., THF over Na/benzophenone) to prevent hydrolysis of phosphine ligands .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
